molecular formula C21H24N4S B2933142 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 315678-37-6

4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B2933142
CAS No.: 315678-37-6
M. Wt: 364.51
InChI Key: ARLGMYYWTFVRBU-UHFFFAOYSA-N
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Description

The compound “4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .


Synthesis Analysis

A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of target compounds were confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by elemental analyses and spectral data .


Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical and Chemical Properties Analysis

In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect .

Scientific Research Applications

Antitumor Activities

A series of derivatives similar to the mentioned compound have been synthesized and evaluated for their antitumor activities. These compounds showed significant antitumor activities against human cancer cell lines, such as A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer), demonstrating their potential as candidates for cancer therapy. The most potent compounds in these series were found to be more active than gefitinib against these cell lines, highlighting the therapeutic potential of such structures in oncology (Guo et al., 2012).

Receptor Ligand Activity

Compounds with a structure bearing resemblance to 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine have been studied as ligands for the histamine H4 receptor (H4R). Through systematic modifications and optimization, these studies led to the development of compounds with potent in vitro activity and significant in vivo anti-inflammatory and antinociceptive effects, supporting the potential use of such compounds in treating pain and inflammation (Altenbach et al., 2008).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds with structures akin to this compound has led to the development of various derivatives with potential biological activities. These activities include cholinesterase and Aβ-aggregation inhibition, which are crucial targets in Alzheimer's disease research. Compounds showing dual inhibitory activities against these targets suggest the therapeutic value of such structural classes in neurodegenerative diseases (Mohamed et al., 2011).

Safety and Hazards

In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect . Thus, all these results indicate that tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffolds may serve as models for the development of antimalarial agents .

Future Directions

The compounds containing nitrogen are important category of heterocyclic compounds, which play a significant roles in modern pesticide industry . Pyrazoles are important moieties as building blocks for many heterocyclic products and act as a binucleophile with a broad spectrum of remarkable biological activities. Many derivatives containing pyrazole nucleus have been commercialized as herbicides, insecticides and fungicides for plant protection . Heterocycles containing a pyrazole or pyrazolone nucleus have been reported to show a broad spectrum of biological activity including antimicrobial , anti-cyclooxygenase , anti-convulsant , antitubercular , antitumor , anti-inflammatory , analgesic , antidiabetic , antipsychotic . In last few years, we have been involved in a program aimed at developing new efficient synthetic approaches for the synthesis of heterocyclic compounds of biological interest . Since most of the pyrazole derivatives show anti-microbial activity, the synthesized compounds are also expected to show antimicrobial activity .

Properties

IUPAC Name

12-(4-benzylpiperazin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4S/c1-15-22-20(19-17-8-5-9-18(17)26-21(19)23-15)25-12-10-24(11-13-25)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLGMYYWTFVRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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